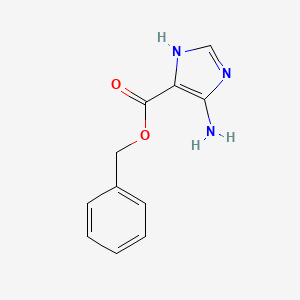

Benzyl 5-amino-1H-imidazole-4-carboxylate

Description

Role of Imidazole Derivatives in Bioactive Molecule Design

Structural and Electronic Properties of the Imidazole Core

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions (1 and 3). This arrangement creates a π-electron-rich system with a dipole moment of 3.61 D, facilitating hydrogen bonding and electrostatic interactions with biological targets. The compound’s aromaticity arises from a sextet of delocalized electrons, contributing to its stability and reactivity. Benzyl 5-amino-1H-imidazole-4-carboxylate further incorporates a benzyl ester at position 4 and an amino group at position 5, enhancing its capacity for structural diversification.

Imidazole derivatives are privileged scaffolds in drug discovery due to their ability to mimic natural heterocycles in biochemical pathways. For example, histidine—a proteinogenic amino acid—contains an imidazole side chain critical for enzyme catalysis and metal ion coordination. Synthetic imidazole analogs, such as this compound, exploit this bioisosteric potential to modulate protein binding and pharmacokinetic properties.

Applications in Antimicrobial and Anticancer Therapies

Recent studies highlight the efficacy of imidazole derivatives against multidrug-resistant pathogens. In a 2024 study, novel imidazole-based compounds demonstrated inhibitory activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 39 µg/mL, with minimal cytotoxicity to human fibroblasts. The antimicrobial mechanism involves disruption of bacterial cell membranes and interference with DNA replication processes, a property enhanced by electron-donating substituents like the amino group.

In oncology, imidazole derivatives exhibit kinase inhibitory activity by competing with ATP-binding domains. While this compound itself has not been directly tested for anticancer effects, structural analogs with similar substitution patterns show promise in preclinical models. For instance, imidazopyrimidine derivatives—a related heterocyclic class—selectively inhibit protein kinases involved in tumor proliferation and angiogenesis.

Table 1: Key Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁N₃O₂ | |

| Molecular Weight | 217.22 g/mol | |

| SMILES | O=C(C1=C(N)NC=N1)OCC2=CC=CC=C2 | |

| Storage Conditions | Sealed, dry, 2–8°C | |

| Purity | >95% (HPLC) |

Propriétés

IUPAC Name |

benzyl 4-amino-1H-imidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-10-9(13-7-14-10)11(15)16-6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVGTUYAASUNQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(N=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-amino-1H-imidazole-4-carboxylate can be achieved through several methods. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the use of high-yielding and cost-effective synthetic routes. These methods may include the use of metal catalysts and optimized reaction conditions to ensure the efficient production of the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 5-amino-1H-imidazole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include imidazole-4-carboxylic acid derivatives, amine derivatives, and substituted imidazole compounds .

Applications De Recherche Scientifique

Benzyl 5-amino-1H-imidazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of Benzyl 5-amino-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below summarizes key structural analogs and their distinguishing features:

| Compound Name | CAS Number | Substituent Positions | Ester Group | Amino Group Position | Similarity Score |

|---|---|---|---|---|---|

| Benzyl 5-amino-1H-imidazole-4-carboxylate | Not provided | 4-carboxylate, 5-amino | Benzyl | 5 | Reference |

| Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate | 68462-61-3 | 4-carboxylate, 5-amino | Ethyl | 5 | 0.90 |

| 4-Amino-1-benzyl-1H-imidazole-5-carboxylic acid | 1219977-36-2 | 5-carboxylic acid, 4-amino | None | 4 | 0.91 |

| Methyl 1-benzyl-1H-imidazole-5-carboxylate | 73941-33-0 | 5-carboxylate | Methyl | None | 0.83 |

| 1H-Benzimidazole-4-carboxylic acid | 15788-16-6 | Benzimidazole core | None | None | N/A |

Key Observations :

- Ester Group Variations: Replacement of the benzyl ester with ethyl or methyl groups (e.g., CAS 68462-61-3 vs.

- Amino vs.

- Benzimidazole vs. Imidazole: Benzimidazole derivatives (e.g., CAS 15788-16-6) incorporate a fused benzene ring, enhancing aromaticity and rigidity compared to monosubstituted imidazoles, often leading to improved pharmacokinetic profiles in drug candidates .

Activité Biologique

Benzyl 5-amino-1H-imidazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: Approximately 218.23 g/mol

Structural Features: The compound features an imidazole ring with an amino group at the 5-position and a carboxylate group at the 4-position, which are crucial for its biological activity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. Key findings include:

- Inhibition of Cell Proliferation: Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including HeLa (cervical), HT-29 (colon), and A549 (lung) cells. The inhibition is often associated with the induction of apoptosis and antiadhesive properties, making it a promising candidate for cancer therapy.

- Mechanism of Action: The compound acts by interacting with specific molecular targets involved in cancer progression. For instance, it may inhibit enzymes such as AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis. Additionally, molecular docking studies suggest that it binds effectively to proteins involved in tumor growth and survival pathways.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties:

- Broad-Spectrum Activity: It demonstrates effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial membrane integrity, leading to cell lysis .

- Case Study Example: In vitro studies have shown that related compounds exhibit significant inhibitory activity against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential for developing new antibacterial agents .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Induces apoptosis in cancer cells |

| Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate | Moderate | High | Different alkyl chain influences solubility |

| 5-Amino-1H-imidazole-4-carboxylic acid | Low | Low | Simpler analog lacking benzyl substituent |

Research Findings and Applications

This compound is not only a subject of academic interest but also has potential applications in medicinal chemistry:

- Drug Development: Its unique structure makes it a valuable building block for synthesizing more complex heterocyclic compounds aimed at treating various diseases, including cancer and infections .

- Therapeutic Potential: The compound's ability to selectively inhibit aldosterone synthase suggests its utility in treating conditions like hyperaldosteronism and heart failure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 5-amino-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis often involves multi-step reactions with catalysts like manganese(IV) oxide in dichloromethane (85% yield) or ruthenium-based catalysts under controlled temperatures (e.g., 50°C for 5.5 hours, 70% yield). Nitrogen atmosphere and solvents like THF are critical for stability . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. For example, highlights the use of n-butyl lithium at -78°C for imidazole functionalization, achieving 43% yield after purification via column chromatography.

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodology : Employ H and C NMR to confirm the benzyl and imidazole moieties. For instance, in , H NMR chemical shifts at δ 8.2–7.1 ppm indicate aromatic protons, while δ 4.5–3.8 ppm corresponds to benzyl CH groups. High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight (e.g., observed vs. calculated mass discrepancies ≤0.005 Da). IR spectroscopy can validate functional groups like carboxylates (C=O stretch ~1700 cm) .

Q. What are the solubility properties of this compound, and how should it be stored?

- Methodology : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is typically high, while it is sparingly soluble in water. Stability tests in recommend storage at -20°C under inert gas (N or Ar) to prevent hydrolysis or oxidation. Use desiccants for long-term storage to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can discrepancies between calculated and observed molecular weights be resolved during characterization?

- Methodology : Minor deviations (e.g., ±0.01 Da) may arise from isotopic abundance or instrument calibration errors. In , HRMS data showed a 0.003 Da difference, attributed to natural C abundance. Use isotopic correction software and repeat measurements under standardized conditions. Cross-validate with elemental analysis for C/H/N ratios .

Q. What are the best practices for X-ray crystallographic analysis of imidazole derivatives using SHELX?

- Methodology : SHELXL is preferred for small-molecule refinement due to robust handling of high-resolution data. For twinned crystals, use SHELXPRO for integration. emphasizes iterative refinement cycles with restraints on bond lengths and angles. Validate hydrogen bonding networks using OLEX2 or Mercury .

Q. How can reaction yields be improved in multi-step imidazole syntheses?

- Methodology : Optimize intermediate purification (e.g., flash chromatography) and minimize side reactions. achieved 86–96% yields by using acetic acid as a catalyst in Schiff base formation. For sensitive intermediates, employ low-temperature (-78°C) lithiation, as described in .

Q. What strategies address contradictions in spectroscopic data interpretation?

- Methodology : For overlapping NMR signals, use 2D techniques (COSY, HSQC) to resolve ambiguities. In , H-C HMBC confirmed carbonyl connectivity in methyl esters. For mass spectrometry, compare fragmentation patterns with computational predictions (e.g., m/z 551.3 [M+H]+ in ) .

Q. How can computational methods predict the reactivity of imidazole derivatives?

- Methodology : Density functional theory (DFT) calculations can model electron density distributions and predict nucleophilic/electrophilic sites. used HRMS data to validate computational molecular weights. Software like Gaussian or ORCA can simulate reaction pathways for intermediates .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (gloves, goggles) to avoid skin/eye contact. and recommend fume hoods for synthesis due to potential irritant vapors. In case of exposure, rinse with water and consult safety data sheets (SDS) for emergency measures (e.g., Ambeed’s SDS in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.